molecular formula C10H10BrNO2 B7877476 1-(3-Bromobenzoyl)azetidin-3-ol

1-(3-Bromobenzoyl)azetidin-3-ol

Cat. No.: B7877476
M. Wt: 256.10 g/mol
InChI Key: CYPIKXBQLGLLRU-UHFFFAOYSA-N
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Description

1-(3-Bromobenzoyl)azetidin-3-ol is a chemical compound characterized by its bromobenzoyl group attached to an azetidin-3-ol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromobenzoyl)azetidin-3-ol can be synthesized through several synthetic routes. One common method involves the reaction of 3-bromobenzoyl chloride with azetidin-3-ol under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid byproduct and is conducted in an aprotic solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromobenzoyl)azetidin-3-ol can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the bromobenzoyl group.

  • Substitution: The bromine atom in the compound can be substituted with other groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like potassium permanganate or chromium trioxide.

  • Reduction reactions can be performed using lithium aluminum hydride or hydrogen gas with a palladium catalyst.

  • Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation can yield carboxylic acids or ketones.

  • Reduction can produce alcohols or amines.

  • Substitution can result in compounds with different halogens or other substituents.

Scientific Research Applications

1-(3-Bromobenzoyl)azetidin-3-ol has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound can be used in the study of enzyme inhibitors and receptor binding.

  • Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific biological pathways.

  • Industry: It can be utilized in the development of new materials and chemical processes.

Mechanism of Action

1-(3-Bromobenzoyl)azetidin-3-ol can be compared to other similar compounds, such as 1-(3-bromobenzoyl)piperidine and 1-(3-bromobenzoyl)-4-piperidinecarboxylic acid. While these compounds share the bromobenzoyl group, they differ in their core structures, leading to variations in their chemical properties and potential applications. The uniqueness of this compound lies in its azetidin-3-ol ring, which imparts distinct reactivity and biological activity.

Comparison with Similar Compounds

  • 1-(3-bromobenzoyl)piperidine

  • 1-(3-bromobenzoyl)-4-piperidinecarboxylic acid

  • 1-(3-bromobenzoyl)-2-(2-naphthoyl)-hydrazine

This comprehensive overview provides a detailed understanding of 1-(3-Bromobenzoyl)azetidin-3-ol, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3-bromophenyl)-(3-hydroxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c11-8-3-1-2-7(4-8)10(14)12-5-9(13)6-12/h1-4,9,13H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPIKXBQLGLLRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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